1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene
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Overview
Description
1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene is a synthetic organic compound with the molecular formula C16H8BrF17 and a molecular weight of 603.11 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a long perfluorinated alkyl chain. The compound is primarily used as a synthesis reagent in the preparation of fluorous triphenylphosphines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene typically involves the bromination of a perfluorinated alkyl benzene precursor. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom on the benzene ring . The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling, where the bromine atom is replaced with a different substituent.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and organostannanes. The reactions are typically carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation and other side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the perfluorinated alkyl chain intact .
Scientific Research Applications
1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene involves its interaction with molecular targets through its bromine and perfluorinated alkyl chain. The bromine atom can participate in electrophilic aromatic substitution reactions, while the perfluorinated chain provides unique physical and chemical properties, such as high thermal stability and resistance to solvents .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(bromomethyl)benzene: Similar in structure but lacks the perfluorinated alkyl chain.
Bromopentafluorobenzene: Contains multiple fluorine atoms on the benzene ring but does not have the long perfluorinated chain.
1-Bromo-4-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of the long perfluorinated chain.
Uniqueness
1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene is unique due to its long perfluorinated alkyl chain, which imparts distinct properties such as high hydrophobicity, chemical inertness, and thermal stability. These properties make it particularly valuable in applications requiring robust and durable materials .
Properties
CAS No. |
195324-88-0 |
---|---|
Molecular Formula |
C16H8BrF17 |
Molecular Weight |
603.11 g/mol |
IUPAC Name |
1-bromo-4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,10,10,10-heptadecafluorodecyl)benzene |
InChI |
InChI=1S/C16H8BrF17/c17-8-3-1-7(2-4-8)11(23,24)13(27,28)15(31,32)16(33,34)14(29,30)12(25,26)9(18,19)5-6-10(20,21)22/h1-4H,5-6H2 |
InChI Key |
WFVQHMKBXVRLTH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(C(C(C(C(CCC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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